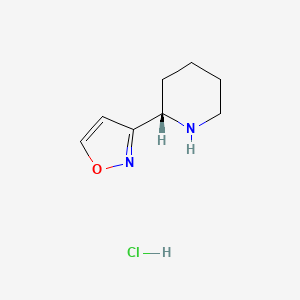

(2S)-2-(1,2-oxazol-3-yl)piperidine hydrochloride

Description

Properties

IUPAC Name |

3-[(2S)-piperidin-2-yl]-1,2-oxazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-2-5-9-7(3-1)8-4-6-11-10-8;/h4,6-7,9H,1-3,5H2;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCYBKVRXDKISF-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NOC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C2=NOC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(1,2-oxazol-3-yl)piperidine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of a piperidine derivative with an oxazole precursor under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The oxazole and piperidine rings can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce piperidine derivatives with altered functional groups.

Scientific Research Applications

Drug Discovery

(2S)-2-(1,2-oxazol-3-yl)piperidine hydrochloride has been utilized as a lead compound in the development of novel therapeutics. Its unique structure allows for modifications that can enhance potency and selectivity against specific biological targets.

- Case Study: C1s Inhibitors

Research has indicated that derivatives of this compound can serve as potent inhibitors of the C1s enzyme involved in the complement system, which plays a critical role in immune responses. Modifications to the piperidine and oxazole components have resulted in improved binding affinities and selectivity profiles for C1s inhibition .

The compound has been studied for its ability to modulate various biological pathways:

- EphB3 Receptor Modulation

It has been shown to influence the activity of EphB3 receptor tyrosine kinase, which is implicated in processes such as cell signaling and migration. This modulation can have implications for cancer therapies where EphB3 plays a role .

Potential Therapeutic Uses

The therapeutic potential of (2S)-2-(1,2-oxazol-3-yl)piperidine hydrochloride is being explored in various contexts:

- Neurological Disorders

Given its ability to interact with dopamine receptors, there is ongoing research into its use in treating conditions such as schizophrenia and Parkinson's disease . The selective binding to dopamine D3 receptors suggests it could be beneficial in managing symptoms associated with these disorders.

Data Tables

Mechanism of Action

The mechanism of action of (2S)-2-(1,2-oxazol-3-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The oxazole and piperidine rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Heterocyclic Substituent Variations

The compound is structurally distinct from analogs due to its 1,2-oxazole moiety. Key comparisons include:

| Compound Name | Heterocycle Type | Substituent Position | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|---|

| (2S)-2-(1,2-oxazol-3-yl)piperidine HCl | 1,2-oxazole | 3-position | C₈H₁₃ClN₂O | 188.66 | Not explicitly provided |

| 2-(1,2,4-oxadiazol-3-yl)piperidine HCl | 1,2,4-oxadiazole | 3-position | C₇H₁₂ClN₃O | 189.64 | 1221724-96-4 |

| 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine diHCl | 5-methyl-1,2,4-oxadiazole | 3-position | C₈H₁₅Cl₂N₃O | 248.13 | 1311317-43-7 |

| 2-[3-(1,2-oxazol-3-yl)azetidin-3-yl]acetic acid HCl | 1,2-oxazole | 3-position (azetidine ring) | C₈H₁₁ClN₂O₃ | 218.64 | Not provided |

Key Observations :

- 1,2-Oxazole vs.

- Methyl Substitution: The 5-methyl group in CAS 1311317-43-7 enhances lipophilicity (clogP ~1.2 vs.

- Ring Size Differences : Azetidine-containing analogs (e.g., C₈H₁₁ClN₂O₃) exhibit conformational strain due to the 4-membered ring, reducing stability compared to piperidine derivatives .

Stereochemical Considerations

The (2S) configuration in the target compound distinguishes it from racemic or uncharacterized stereoisomers in similar compounds.

Solubility and Stability

- Target Compound: Predicted aqueous solubility (LogS ≈ -2.5) due to the hydrophilic hydrochloride salt and polar oxazole ring.

- 1,2,4-Oxadiazole Analogs : Higher thermal stability (decomposition >200°C) compared to 1,2-oxazole derivatives (~150°C) due to stronger N–O bonds in oxadiazoles .

Biological Activity

(2S)-2-(1,2-oxazol-3-yl)piperidine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring substituted with an oxazole moiety. This structural configuration is significant for its biological activity, particularly in modulating protein interactions and enzymatic functions.

Research indicates that (2S)-2-(1,2-oxazol-3-yl)piperidine hydrochloride acts primarily as an inhibitor of prolyl oligopeptidase (PREP), a serine protease implicated in neurodegenerative diseases. By inhibiting PREP, this compound may reduce the aggregation of α-synuclein, a protein associated with Parkinson's disease, thereby potentially mitigating neurodegenerative processes .

1. Neuroprotective Effects

Studies have shown that the compound can enhance the activity of protein phosphatase 2A (PP2A), which plays a crucial role in cellular signaling pathways related to neuroprotection. The modulation of PPIs (protein-protein interactions) by this compound has been linked to reduced oxidative stress and improved neuronal survival in models of neurodegeneration .

2. Antimicrobial Activity

The compound has demonstrated moderate antibacterial properties against various strains. For example, it exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, indicating potential as an antimicrobial agent .

3. Anticancer Properties

In vitro studies have indicated that derivatives of oxazole compounds can exhibit cytotoxic effects against cancer cell lines. For instance, certain oxazole-based compounds have shown IC50 values in the micromolar range against MCF-7 breast cancer cells, suggesting potential for further development as anticancer agents .

Data Tables

Case Study 1: Neuroprotection in Parkinson's Disease Models

In vivo studies involving transgenic mouse models of Parkinson's disease demonstrated that treatment with (2S)-2-(1,2-oxazol-3-yl)piperidine hydrochloride resulted in restored motor function and reduced α-synuclein aggregation. These findings suggest a promising therapeutic avenue for neurodegenerative disorders .

Case Study 2: Antimicrobial Efficacy

A series of piperidine derivatives were synthesized and tested for their antimicrobial activity. The results indicated that modifications to the oxazole structure significantly influenced antibacterial potency, highlighting the importance of structural optimization for developing effective antimicrobials .

Q & A

Q. What are the key steps for synthesizing (2S)-2-(1,2-oxazol-3-yl)piperidine hydrochloride, and how can reaction conditions be optimized?

Synthesis typically involves coupling a piperidine scaffold with an oxazole moiety under controlled conditions. For example, analogous compounds like 2-(1,2,4-oxadiazol-3-yl)piperidine hydrochloride (CAS 1221724-96-4) are synthesized via cyclization reactions using reagents like hydroxylamine or amidoximes under acidic conditions . Optimization may include adjusting temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., ethanol or acetonitrile), and catalytic agents (e.g., HCl for protonation). Purity is monitored using HPLC, as demonstrated in purity assessments for (3S,4R)-3-((1,3-benzodioxol-5-yloxy)methyl)-4-phenylpiperidine hydrochloride (98.7% by HPLC) .

Q. How is the purity and stereochemical integrity of (2S)-2-(1,2-oxazol-3-yl)piperidine hydrochloride validated?

Methodological validation includes:

- Chromatography : Reverse-phase HPLC with UV detection (e.g., 206 nm wavelength) to quantify impurities .

- Spectroscopy : 1H NMR to confirm stereochemistry and detect residual solvents (e.g., 0.2% acetone in a related piperidine derivative) .

- Mass spectrometry : LC/MS to verify molecular ion peaks (e.g., [M+H]+ = 312.4 amu for a similar compound) .

Q. What safety protocols are critical for handling piperidine hydrochloride derivatives in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Respiratory protection : Use P95 respirators or fume hoods when handling powders to avoid inhalation of aerosols .

- Storage : Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in stability data for (2S)-2-(1,2-oxazol-3-yl)piperidine hydrochloride under varying pH and temperature conditions?

- Experimental Design : Conduct accelerated stability studies using a factorial design (e.g., pH 3–9, 25–40°C) to monitor degradation kinetics. For example, analogs like 3-(piperidin-4-yloxy)benzoic acid hydrochloride require stability assessments under controlled humidity (40–60% RH) .

- Analytical Tools : Pair HPLC with mass spectrometry to identify degradation products. Discrepancies in stability profiles may arise from hydrolysis of the oxazole ring or piperidine protonation .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) of (2S)-2-(1,2-oxazol-3-yl)piperidine hydrochloride in biological systems?

- Computational Modeling : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO/LUMO energies) of the oxazole-piperidine scaffold .

- In vitro assays : Test enantiomeric specificity by comparing (2S) and (2R) configurations in receptor-binding assays, as seen in studies of 3-(2-methylphenoxy)piperidine hydrochloride .

Q. How can conflicting toxicity data be reconciled for piperidine-oxazole hybrids in preclinical studies?

- Dose-Response Analysis : Evaluate acute toxicity (e.g., LD50) in rodent models using OECD guidelines. For example, 3-(2-methylphenoxy)piperidine hydrochloride shows acute oral toxicity (Category 4, H302) .

- Mechanistic Studies : Use metabolomics to identify pathways affected by contradictory results, such as cytochrome P450 interactions or oxidative stress markers .

Q. What experimental strategies mitigate challenges in scaling up the synthesis of (2S)-2-(1,2-oxazol-3-yl)piperidine hydrochloride while maintaining enantiomeric excess?

- Process Chemistry : Optimize chiral resolution techniques (e.g., chiral chromatography or enzymatic catalysis) .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools, such as FTIR, to monitor enantiomeric ratios in real-time .

Methodological Resources

- Safety Data : Refer to GHS classifications (e.g., H302, H315) and OSHA-compliant protocols for hazard mitigation .

- Analytical Standards : Follow USP/EP guidelines for impurity profiling, as applied to risperidone intermediates .

- Environmental Impact : Align with INCHEMBIOL project frameworks to assess biodegradation and ecotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.